molecular formula C7H11N3OS B13212725 4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13212725
M. Wt: 185.25 g/mol
InChI Key: ZYXBTEBWRSPEKE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methoxymethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with various enzymes, inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-5-(dimethoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopropyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

4-cyclopropyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H11N3OS/c1-11-4-6-8-9-7(12)10(6)5-2-3-5/h5H,2-4H2,1H3,(H,9,12)

InChI Key

ZYXBTEBWRSPEKE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NNC(=S)N1C2CC2

Origin of Product

United States

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